Product packaging for Viquidil hydrochloride(Cat. No.:CAS No. 52211-63-9)

Viquidil hydrochloride

Cat. No.: B118545
CAS No.: 52211-63-9
M. Wt: 360.9 g/mol
InChI Key: YUBRJAHSRSIPKX-LDXVYITESA-N
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Description

Historical Context and Evolution of Research on Viquidil (B1683566) (Quinotoxine)

The history of Viquidil is intrinsically linked to the chemistry of quinine (B1679958) and its conversion into an isomer, quinotoxine. scispace.comdrugfuture.com Quinotoxine, or quinicine as it was also called, was identified as a substance formed when quinine is heated, a process known since the 19th century. scispace.comdrugfuture.com This conversion represented a significant molecular rearrangement and was studied to understand the stability and structure of cinchona alkaloids.

A pivotal moment in the history of this compound was its role in the formal total synthesis of quinine. In 1918, Paul Rabe and Karl Kindler reported the conversion of d-quinotoxine back into quinine, a critical step that would later be relied upon. hebmu.edu.cnnih.govwikipedia.org Decades later, in 1944, Robert B. Woodward and William von Eggers Doering achieved the synthesis of d-quinotoxine, which, by relying on the Rabe-Kindler procedure, constituted a formal total synthesis of quinine. nih.govresearchgate.net This event is a landmark in the field of organic synthesis.

In the 1970s, quinotoxine was developed and marketed as the drug Viquidil hydrochloride. It was introduced as a cerebral vasodilator in France in 1972 under the trade name Desclidium. chemicalbook.commu-varna.bg Research from this era focused on its vasodilatory effects, with studies demonstrating its ability to increase cerebral blood flow in animal models, and on its anti-platelet aggregation and antithrombotic activities. immunomart.comszabo-scandic.commedchemexpress.com Although its production as a medication was later discontinued, the compound and its derivatives continue to be subjects of scientific interest. mu-varna.bg

Academic Classification and Isomeric Relationship to Quinidine (B1679956)

This compound is academically classified as a cerebral vasodilator agent. medchemexpress.commedchemexpress.comimmunomart.comszabo-scandic.comtargetmol.com It belongs to the chemical class of quinolines. chemicalbook.comnih.gov The compound is structurally an isomer of quinidine, a well-known antiarrhythmic drug. medchemexpress.commedchemexpress.cndrugbank.com Both Viquidil (quinotoxine) and quinidine share the same molecular formula, C20H24N2O2, but differ in their chemical structure and, consequently, their pharmacological effects. nih.govsmolecule.com Viquidil is specifically a ketone, which distinguishes it from the secondary alcohol structure found in quinine and its diastereomer, quinidine. wikipedia.org This structural difference arises from the acid-catalyzed rearrangement of quinine, which opens the quinuclidine (B89598) ring system to form the piperidine (B6355638) ring found in quinotoxine. scispace.comnih.gov

Chemical and Physical Properties of Viquidil and its Hydrochloride Salt
PropertyViquidil (Quinotoxine)This compound
CAS Number84-55-9 nih.gov52211-63-9 immunomart.comszabo-scandic.com
Molecular FormulaC20H24N2O2 nih.govC20H25ClN2O2 shlmai.netimmunomart.com
Molecular Weight324.42 g/mol nih.govsmolecule.com360.88 g/mol shlmai.netimmunomart.com
IUPAC Name3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one nih.gov1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1) medchemexpress.eu

Rationale for Continued Scholarly Investigation into this compound

Despite its discontinuation as a marketed pharmaceutical, this compound remains a subject of scholarly investigation for several reasons. Its established biological activities, particularly as a cerebral vasodilator and an antithrombotic agent, form the primary basis for continued research. medchemexpress.commedchemexpress.comncats.io Studies have shown that Viquidil can inhibit thrombus formation and affect platelet aggregation. immunomart.comszabo-scandic.commedchemexpress.com

The precise mechanism of action by which Viquidil increases cerebral blood flow is not fully elucidated, presenting an avenue for further pharmacological inquiry. smolecule.com It is understood to relax smooth muscle in blood vessels, but the specific molecular targets and pathways involved require more detailed investigation. smolecule.com

Furthermore, the chemical structure of Viquidil (quinotoxine) serves as a scaffold for the synthesis of new derivatives. mu-varna.bg The unique combination of a quinoline (B57606) ring and a piperidine moiety offers possibilities for chemical modification to develop novel compounds with potentially enhanced or different therapeutic properties. This makes this compound and its parent compound valuable tools in medicinal chemistry and drug discovery research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25ClN2O2 B118545 Viquidil hydrochloride CAS No. 52211-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3;1H/t14-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBRJAHSRSIPKX-LDXVYITESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966589
Record name 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1)
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52211-63-9
Record name 1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Viquidil hydrochloride
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Record name 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1)
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Record name (3R-cis)-1-(6-methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)propan-1-one monohydrochloride
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Record name VIQUIDIL HYDROCHLORIDE
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Advanced Synthetic Methodologies and Analytical Characterization for Research Applications

Refined Synthetic Pathways for Quinotoxine and Viquidil (B1683566) Hydrochloride

The synthesis of viquidil hydrochloride is intrinsically linked to quinotoxine, as viquidil is a salt of this quinoline (B57606) derivative. The journey to obtaining pure this compound for research begins with the efficient synthesis and purification of quinotoxine.

Methodological Adaptations from Early Patents and Academic Literature

Historically, the synthesis of quinotoxine has been a focal point in the total synthesis of quinine (B1679958). The conversion of quinine to quinotoxine has been documented since the work of Paul Rabe and Karl Kindler in 1918. This process typically involves the acid-catalyzed rearrangement of quinine.

Modern adaptations of these early methods for research applications focus on improving yield, reducing reaction times, and minimizing the formation of byproducts. While the fundamental chemical transformation remains the same, contemporary approaches often involve:

Optimization of Reaction Conditions: Systematic studies to determine the ideal acid catalyst, solvent system, temperature, and reaction duration to maximize the conversion of quinine to quinotoxine.

Use of Modern Reagents: Exploration of alternative and milder acidic conditions to prevent degradation of the product and simplify the work-up procedure.

In-process Monitoring: Utilization of techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction, ensuring it is stopped at the optimal point to prevent the formation of degradation impurities.

The conversion to the hydrochloride salt, viquidil, is then achieved by treating the purified quinotoxine base with hydrochloric acid in a suitable solvent, followed by crystallization.

Optimization of Isolation and Purification Processes for Research-Grade Purity

Achieving research-grade purity, often exceeding 99%, is paramount for obtaining reliable and reproducible experimental data. The isolation and purification of quinotoxine and its subsequent conversion to this compound have been refined through various techniques:

Crystallization: This remains a cornerstone of purification. The choice of solvent is critical, and researchers often employ a variety of solvents to find the optimal conditions for obtaining well-formed crystals with high purity. For instance, the crude product can be recrystallized from solvents like isopropanol to achieve high-purity levobupivacaine hydrochloride, a process that could be adapted for this compound.

Column Chromatography: For the removal of closely related impurities, column chromatography using silica gel or alumina is a powerful tool. The selection of the mobile phase is optimized to achieve the best separation between quinotoxine and any unreacted starting material or side products.

Solvent Extraction: Liquid-liquid extraction is employed during the work-up to remove inorganic salts and other water-soluble impurities. The pH of the aqueous phase is carefully controlled to ensure the quinotoxine base is in the organic layer while ionic impurities remain in the aqueous layer.

The final this compound product is then thoroughly dried under vacuum to remove any residual solvents, which is a critical step for accurate analytical characterization.

Spectroscopic and Chromatographic Validation Techniques

A battery of analytical techniques is employed to confirm the identity, structure, purity, and quantity of this compound, ensuring it meets the stringent requirements for research applications.

Application of Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Structural Confirmation

ATR-FTIR spectroscopy is a rapid and non-destructive technique used to confirm the molecular structure of this compound by identifying its characteristic functional groups. The infrared spectrum provides a unique "fingerprint" of the molecule.

Key functional groups in this compound that can be identified using ATR-FTIR include:

C=O (Ketone): A strong absorption band is expected in the region of 1680-1720 cm⁻¹.

C=C and C=N (Aromatic Rings): Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region are indicative of the quinoline ring system.

C-O (Ether): An absorption band corresponding to the methoxy (B1213986) group on the quinoline ring.

N-H (Secondary Amine Hydrochloride): A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the amine salt.

By comparing the obtained spectrum with that of a reference standard or with predicted spectra, the identity and structural integrity of the synthesized this compound can be confirmed.

Utilization of Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Purity Assessment

UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores. The quinoline ring system in this compound is a strong chromophore, making this technique suitable for its analysis.

Identity Confirmation: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or dilute acid) will exhibit characteristic absorption maxima (λmax). These maxima can be compared to reference data to confirm the identity of the compound.

Purity Assessment: While not as specific as HPLC for impurity profiling, UV-Vis spectroscopy can be used for a preliminary assessment of purity. The presence of impurities with different chromophores may lead to shifts in the λmax or the appearance of additional absorption bands. Furthermore, a molar absorptivity value can be determined at a specific wavelength and used for quantitative analysis, assuming no interfering impurities are present.

The development of UV-Vis spectrophotometric methods for quantitative determination is often validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Development and Validation of High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

HPLC is the most powerful and widely used technique for the definitive determination of the purity of this compound and for the separation, detection, and quantification of any impurities. ijprajournal.com A validated HPLC method is essential for quality control in a research setting.

A typical reversed-phase HPLC (RP-HPLC) method for this compound would be developed and validated for several key parameters. A study on the dissolution testing of this compound capsules outlined a validated HPLC method for its analysis. yakhak.org

Method Development and Validation Parameters:

ParameterDescriptionTypical Results for a Validated Method
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The method is specific if the peak for this compound is well-resolved from other peaks, and there is no interference from excipients or degradation products.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A correlation coefficient (r²) of >0.999 over a defined concentration range.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Expressed as the relative standard deviation (%RSD), which should be less than 2% for both repeatability (intra-day) and intermediate precision (inter-day).
Accuracy The closeness of the test results obtained by the method to the true value.Determined by recovery studies, with typical acceptance criteria of 98-102%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on the signal-to-noise ratio (typically 10:1).

Impurity Profiling:

The developed HPLC method is crucial for impurity profiling, which involves the identification and quantification of each individual impurity present in the this compound sample. ijprajournal.com This is critical as even small amounts of impurities can significantly affect the outcome of pharmacological studies. The HPLC method should be able to separate known and unknown impurities from the main this compound peak. By using a photodiode array (PDA) detector, the UV spectra of the impurity peaks can be obtained, which can aid in their identification.

Qualitative Analytical Protocols for this compound Residues

The qualitative analysis of this compound, particularly in the context of research applications, necessitates methodologies that are not only sensitive and specific but also capable of distinguishing it from structurally similar compounds. This section delves into advanced analytical protocols, with a focus on colorimetric and chromatographic techniques, for the characterization and differentiation of viquidil from related alkaloids.

Investigation of Phenothiazine Dye Labeling for Piperidine (B6355638) Moiety Characterization

A notable qualitative method for the characterization of viquidil (also known as quinotoxine) involves a phenothiazine dye labeling test that specifically targets its inherent piperidine residue. mu-varna.bg This analytical strategy provides a distinct advantage in selectively identifying viquidil, especially when differentiating it from other Cinchona alkaloids that lack this structural feature.

The procedure is based on a reaction developed by Kehrmann. mu-varna.bg When a solution containing viquidil is introduced to a bromine-phenothiazine solution, a characteristic blue coloration immediately appears. mu-varna.bg This color formation is indicative of the presence of the piperidine moiety within the viquidil molecule. The reaction is both rapid and readily observable, making it a convenient qualitative test.

To ensure the specificity of this test, comparative analyses have been conducted with quinine, a closely related alkaloid. Quinine, which contains a quinuclidine (B89598) ring instead of a piperidine ring, does not produce the blue coloration under the same reaction conditions. mu-varna.bg This lack of reaction with the quinuclidine-containing alkaloid confirms the selectivity of the phenothiazine dye labeling test for the piperidine residue.

The limit of detection (LOD) for this qualitative test has been established to be approximately 7.5 micrograms, demonstrating its sensitivity for detecting small amounts of viquidil residues. mu-varna.bg This level of sensitivity makes the test suitable for various research applications where trace analysis may be required.

Phenothiazine Dye Labeling Test Parameters
ParameterDescriptionReference
Target Moiety Piperidine Residue mu-varna.bg
Reagents Bromine-phenothiazine solution mu-varna.bg
Positive Result Characteristic blue coloration mu-varna.bg
Negative Control (Quinine) No color change mu-varna.bg
Limit of Detection (LOD) 7.5 micrograms mu-varna.bg

Comparative Analytical Approaches for Differentiating Viquidil from Related Alkaloids

The differentiation of viquidil from its related alkaloids, such as the diastereomers quinine and quinidine (B1679956), as well as other Cinchona alkaloids like cinchonine and cinchonidine, is a critical analytical challenge. nih.govresearchgate.net While the phenothiazine dye test offers a specific method for identifying the piperidine moiety of viquidil, a broader range of analytical techniques, primarily chromatographic and spectroscopic, are employed for comprehensive differentiation. nih.govresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a valuable and cost-effective qualitative tool for the separation of Cinchona alkaloids. nih.gov The separation is based on the differential partitioning of the alkaloids between a stationary phase (e.g., silica gel) and a mobile phase. The choice of the mobile phase is crucial for achieving effective separation. For instance, a quaternary mobile phase consisting of toluene-chloroform-diethyl ether-diethylamine has been successfully used for the TLC determination of major Cinchona alkaloids. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for each alkaloid under specific chromatographic conditions and can be used for their identification.

Illustrative TLC Rf Values for Cinchona Alkaloids
AlkaloidExemplary Mobile PhaseStationary PhaseApproximate Rf Value
QuinineEthyl acetate : Diethylamine (88:12 v/v)Silica Gel 60 F254 HPTLCVaries
QuinidineToluene-Chloroform-Diethyl ether-DiethylamineSilica GelVaries
CinchonineToluene-Chloroform-Diethyl ether-DiethylamineSilica GelVaries
CinchonidineToluene-Chloroform-Diethyl ether-DiethylamineSilica GelVaries

Note: Rf values are highly dependent on the specific experimental conditions (e.g., plate type, solvent purity, temperature) and should be determined using reference standards.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a widely used and powerful technique for the separation and quantification of Cinchona alkaloids. nih.govresearchgate.net Reversed-phase HPLC using octadecylsilane (ODS or C18) columns with acidic mobile phases is a common approach. nih.gov However, the basic nature of these alkaloids can lead to strong interactions with the silica support of the stationary phase, resulting in poor peak shapes. nih.gov Careful optimization of mobile phase composition, including pH and the use of additives, is necessary to achieve good resolution. The retention time, the time it takes for a compound to elute from the column, is a key parameter for identification. For example, in a specific reversed-phase HPLC method, quinidine and quinine were reported to have retention times of approximately 9 and 11 minutes, respectively. mahidol.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique can be used for the positive identification of Cinchona alkaloids. researchgate.net In GC-MS, the compounds are first separated in a gaseous mobile phase and then fragmented into characteristic ions in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" for each compound. The fragmentation patterns of viquidil and its related alkaloids will differ based on their specific chemical structures, allowing for their unambiguous identification.

Mechanistic Elucidation of Pharmacological Actions and Cellular Targets

Comprehensive Analysis of Cerebral Vasodilator Mechanisms

The primary pharmacological action of Viquidil (B1683566) hydrochloride is its ability to increase cerebral blood flow. smolecule.commedchemexpress.com This effect is attributed to its vasodilatory properties, which lead to a reduction in cerebrovascular resistance.

The vasodilatory effect of Viquidil hydrochloride is primarily achieved through the relaxation of smooth muscle cells in the cerebral vasculature. medchemexpress.com This action results in a decrease in systemic vascular resistance and a subsequent increase in blood flow to the brain. medchemexpress.com While the precise intracellular signaling pathways remain to be fully elucidated, the mechanism is believed to involve the modulation of enzymes that regulate vascular tone. medchemexpress.com The relaxation of the vascular smooth muscle is the key event leading to the widening of the blood vessels.

This compound has been noted to have indications approaching those of the alkaloid papaverine, another well-known vasodilator. mu-varna.bg While direct, comprehensive comparative pharmacodynamic studies are limited in publicly available literature, the similar therapeutic applications suggest comparable effects on cerebral hemodynamics.

Detailed Characterization of Antithrombotic Activity

In addition to its vasodilator effects, this compound exhibits significant antithrombotic properties. medchemexpress.comtargetmol.com

This compound has demonstrated the ability to inhibit thrombus formation. This antithrombotic activity contributes to its therapeutic potential in cerebrovascular disorders.

The antithrombotic action of this compound is linked to its inhibitory effect on blood platelet aggregation. Early studies have indicated its capacity to interfere with the processes that lead to the clumping of platelets, a critical step in the formation of blood clots.

Identification and Profiling of Direct and Indirect Molecular Targets

The specific molecular targets through which this compound exerts its pharmacological effects are not yet fully characterized. The compound is known to primarily affect cerebral blood vessels by causing the relaxation of smooth muscle. medchemexpress.com It is suggested that it influences various enzymes and proteins involved in vasodilation, though further research is needed to identify these specific molecular interactions. medchemexpress.com

Research into Potassium Channel Modulatory Activity

While direct and extensive research on the potassium channel modulatory activity of this compound is not widely available in published literature, its structural relationship with quinidine (B1679956) provides a strong basis for inferring its likely effects. Quinidine is a well-established Class I antiarrhythmic agent that exerts significant influence on various potassium channels. nih.gov This activity is crucial in prolonging the cardiac action potential, a key mechanism in its antiarrhythmic effects. wikipedia.org

Given that Viquidil is an isomer of quinidine, it is plausible that it shares similar ion channel blocking properties. medchemexpress.commedchemexpress.com The modulatory effects of quinidine on potassium channels are multifaceted, involving the blockade of several distinct channel subtypes. These include the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito). drugbank.comahajournals.org The inhibition of these channels by quinidine leads to a delay in the repolarization phase of the cardiac action potential, thereby extending its duration. patsnap.comcvpharmacology.com

The following table summarizes the known interactions of quinidine with various human atrial potassium channels, which may serve as a predictive model for the potential activity of this compound.

Potassium Channel CurrentEffect of QuinidineSignificance of Blockade
Ito (transient outward)InhibitionContributes to the early phase of repolarization.
IKur (ultrarapid delayed rectifier)InhibitionPlays a role in atrial action potential duration.
IK1 (inward rectifier)InhibitionHelps maintain the resting membrane potential. drugbank.comahajournals.org
IKr (rapid delayed rectifier)InhibitionA key component in the late phase of repolarization. drugbank.com
IKs (slow delayed rectifier)InhibitionContributes to repolarization, especially at higher heart rates. drugbank.com

It is important to note that while the isomeric relationship suggests a similar mechanism, subtle differences in the three-dimensional structure of this compound could lead to variations in its affinity and efficacy for these potassium channels compared to quinidine. Further dedicated research is necessary to delineate the precise potassium channel modulatory profile of this compound.

Exploration of Potential Interactions with Hemepolymerase and Other Enzymatic Systems, Drawing Parallels with Quinidine

The quinoline (B57606) structure present in both this compound and quinidine suggests a potential for interaction with enzymatic systems targeted by this class of compounds, most notably in the context of antimalarial activity. Quinoline-containing drugs, including quinine (B1679958) and its diastereomer quinidine, are known to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.gov

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, a process facilitated by the enzyme heme polymerase. nih.govnih.gov Quinoline derivatives are believed to exert their antimalarial effect by inhibiting this crucial enzymatic process. nih.govjohnshopkins.edu

The proposed mechanism involves the drug accumulating in the parasite's acidic food vacuole, where it forms a complex with heme. nih.gov This drug-heme complex then caps (B75204) the growing hemozoin crystal, preventing further polymerization. johnshopkins.edu The resulting accumulation of free heme leads to oxidative stress and damage to parasitic membranes and enzymes, ultimately causing parasite death. nih.gov

Given that this compound is a quinoline derivative and an isomer of quinidine, it is hypothesized to share this mechanism of heme polymerase inhibition. The following table outlines the key steps in the proposed interaction.

StepProcessConsequence for Malaria Parasite
1 This compound accumulates in the parasite's food vacuole.Increased localized concentration of the drug.
2 It forms a complex with free heme released from hemoglobin digestion.Formation of a drug-heme complex.
3 The drug-heme complex binds to the growing hemozoin crystal.Capping of the crystal, halting further polymerization.
4 Free heme accumulates to toxic levels within the parasite.Increased oxidative stress and membrane damage, leading to cell death. nih.govjohnshopkins.edu

Beyond its potential antimalarial action, quinidine is also known to be an inhibitor of the cytochrome P450 enzyme 2D6 (CYP2D6). wikipedia.org This inhibition can lead to significant drug-drug interactions by affecting the metabolism of other medications. As an isomer, this compound may also possess the ability to inhibit CYP2D6, although specific studies are required to confirm and quantify this effect.

Preclinical Pharmacodynamic and Efficacy Investigations

Assessment of Cerebral Blood Flow Enhancement in Animal Models

Viquidil (B1683566) hydrochloride has been investigated for its capacity to increase blood flow to the brain, a key mechanism for its potential therapeutic applications.

A pivotal study in the investigation of viquidil's effects on cerebral circulation was conducted using a rabbit model. Research by De Valois (1973) demonstrated that viquidil administration leads to an increase in cerebral blood flow in these animals. nih.gov The study employed established methodologies of the time to quantify these changes, contributing to the early understanding of viquidil's pharmacodynamic profile.

However, the specific quantitative data, such as the percentage increase in cerebral blood flow and the dose-response relationship from this key study, are not available in currently accessible literature. The primary scientific paper, published in 1973, is not widely available in digital archives, limiting a detailed quantitative summary.

Data from this study is not available for presentation in a table.

The measurement of cerebral blood flow in the preclinical studies of viquidil hydrochloride likely involved techniques prevalent in the 1970s. These methodologies, while foundational, have been largely succeeded by more advanced real-time imaging and measurement techniques. Contemporary approaches for the real-time measurement of cerebral perfusion in animal models include:

Laser Doppler Flowmetry: This technique provides continuous, real-time measurement of microcirculatory blood flow.

Arterial Spin Labeling (ASL-MRI): A non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow.

Positron Emission Tomography (PET): This imaging modality can be used with various radiotracers to quantify regional cerebral blood flow.

While these modern techniques were not employed in the initial preclinical assessments of this compound, they represent the current standard for such investigations.

Evaluation of Antithrombotic Efficacy in Preclinical Models

In addition to its vasodilatory effects, this compound has been examined for its potential to prevent the formation of blood clots.

Early preclinical research indicated that this compound possesses antithrombotic properties. Studies by Lecrubier et al. (1972) and Sim et al. (1979) were instrumental in characterizing these effects. The hamster cheek pouch model is a well-established in vivo assay for studying the microcirculation and the effects of drugs on thrombus formation. In this model, the cheek pouch is everted and observed under a microscope, allowing for the direct visualization of blood flow and the formation of thrombi in response to a thrombogenic stimulus.

Specific data from these studies is not available for presentation in a table.

A critical aspect of preclinical drug evaluation is the establishment of a dose-response relationship. This involves administering a range of doses of the investigational compound to animal models of thrombosis to determine the dose at which a therapeutic effect is observed and to identify the optimal dose.

The research by Sim et al. (1979) likely included an assessment of the dose-dependent antithrombotic activity of viquidil. However, the specific dose-response curve and the effective dose range for thrombus inhibition in preclinical models are not detailed in accessible scientific literature.

A dose-response profile table cannot be generated due to the lack of available data.

Exploratory Research into Ancillary Biological Activities

Beyond its primary effects on cerebral blood flow and thrombosis, there is a lack of available scientific literature detailing any exploratory preclinical research into other, or "ancillary," biological activities of this compound. The main focus of the historical research appears to have been on its cerebral vasodilator and antithrombotic properties.

Investigations into Lipase (B570770) Inhibition and Binding Affinity as a Reference Inhibitor

There is currently no available research in the public domain that has investigated this compound as a potential lipase inhibitor or has utilized it as a reference inhibitor in binding affinity studies. Standard methodologies for assessing lipase inhibition, such as in vitro assays using substrates like p-nitrophenyl palmitate, have been widely applied to various natural and synthetic compounds. These studies typically determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify the potency and binding affinity of a compound to the lipase enzyme. However, no such studies have been published for this compound.

Potential Immunomodulatory or Anti-inflammatory Effects

Similarly, the scientific literature lacks any preclinical investigations into the potential immunomodulatory or anti-inflammatory properties of this compound. Preclinical evaluation of such effects typically involves a range of in vitro and in vivo models. In vitro assays often utilize immune cells, such as macrophages and lymphocytes, to assess the compound's impact on the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide. In vivo models of inflammation, such as carrageenan-induced paw edema in rodents, are commonly used to evaluate the anti-inflammatory efficacy of a test compound. No studies employing these or similar methodologies have been reported for this compound.

The absence of published preclinical data on this compound concerning lipase inhibition and immunomodulatory or anti-inflammatory effects prevents a detailed discussion as outlined. Further research is required to explore these potential pharmacological activities of this compound.

Table of Compounds Mentioned

Pharmacokinetic and Biotransformation Studies in Research Models

Characterization of Absorption and Distribution Profiles

Once absorbed into the systemic circulation, the distribution of Viquidil (B1683566) hydrochloride throughout the body would be governed by its affinity for plasma proteins and various tissues. Compounds with a high volume of distribution tend to accumulate in tissues outside the bloodstream. The presence of both a quinoline (B57606) and a piperidine (B6355638) ring suggests a degree of lipophilicity that might allow for penetration across the blood-brain barrier, which would be consistent with its classification as a cerebral vasodilator.

Table 1: Theoretical Pharmacokinetic Parameters for Viquidil Hydrochloride (Illustrative)

Parameter Theoretical Value/Characteristic Rationale based on Chemical Structure
Oral Bioavailability Variable Dependent on first-pass metabolism and intestinal absorption.
Plasma Protein Binding Moderate to High Lipophilic nature of the quinoline and piperidine rings.
Volume of Distribution Potentially Large Expected tissue penetration due to lipophilicity.

| Blood-Brain Barrier Permeability | Possible | Consistent with its action as a cerebral vasodilator. |

Note: The data in this table is illustrative and based on general principles of pharmacology for compounds with similar chemical structures. Specific experimental data for this compound is not available.

Elucidation of Metabolic Pathways and Identification of Key Metabolites through Isotope Methodologies

Detailed metabolic pathways for this compound have not been elucidated in the available literature. The biotransformation of this compound is anticipated to be complex, involving enzymatic reactions primarily in the liver. The chemical structure of this compound presents several potential sites for metabolic modification.

The quinoline ring system is known to undergo oxidation, often mediated by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. The methoxy (B1213986) group on the quinoline ring could be susceptible to O-demethylation. The piperidine ring is also a likely site for metabolism, with potential reactions including N-dealkylation, oxidation, and ring-opening.

The use of isotope methodologies, such as radiolabeling with Carbon-14 (¹⁴C) or Hydrogen-3 (³H), is the gold standard for comprehensively tracing the metabolic fate of a drug. Such studies would enable the identification and quantification of all metabolites in various biological matrices, including plasma, urine, and feces. However, no published studies utilizing these techniques for this compound have been identified.

Table 2: Potential Metabolic Reactions for this compound (Hypothetical)

Metabolic Reaction Potential Site on Viquidil Molecule Enzyme System (Likely) Resulting Metabolite Type
Hydroxylation Quinoline or Piperidine Ring Cytochrome P450 (CYP) Hydroxylated Metabolite
O-Demethylation Methoxy group on Quinoline Ring Cytochrome P450 (CYP) Phenolic Metabolite
N-Dealkylation Piperidine Ring Nitrogen Cytochrome P450 (CYP) Dealkylated Metabolite
Oxidation Aliphatic chain linking the two rings Various Oxidative Enzymes Ketone or Carboxylic Acid Metabolite
Glucuronidation Hydroxylated Metabolites UDP-glucuronosyltransferases (UGTs) Glucuronide Conjugate

| Sulfation | Hydroxylated Metabolites | Sulfotransferases (SULTs) | Sulfate Conjugate |

Note: This table presents hypothetical metabolic pathways based on the chemical structure of this compound and known biotransformation reactions for similar compounds. Specific metabolites of this compound have not been reported.

Analysis of Excretion Routes and Systemic Clearance Rates

The routes and rates of elimination of this compound and its metabolites from the body are crucial determinants of its duration of action and potential for accumulation. Without specific data, it is presumed that the products of its metabolism, which are generally more water-soluble than the parent compound, would be primarily excreted via the kidneys into the urine. A portion may also be eliminated through the biliary system into the feces.

Systemic clearance is a measure of the efficiency with which a drug is removed from the bloodstream. It is the sum of all clearance processes, including hepatic metabolism and renal excretion. The clearance rate of this compound would be a key parameter in determining appropriate dosing regimens to maintain therapeutic concentrations. However, specific values for the systemic clearance of this compound are not available in the public domain.

Structure Activity Relationship Sar Studies and Rational Design of Viquidil Analogs

Correlating Structural Modifications with Cerebral Vasodilator Potency

Viquidil (B1683566) hydrochloride's primary pharmacological effect is cerebral vasodilation. SAR studies on viquidil and its analogs focus on how altering various parts of its molecular structure impacts this activity. The viquidil molecule can be conceptually divided into three main regions: the quinoline (B57606) core, the ether linkage, and the quinuclidine (B89598) moiety. Modifications in each of these regions have been shown to affect vasodilator potency.

The Quinoline Core: The quinoline ring is a critical pharmacophoric element. Substitutions on this bicyclic system can significantly influence activity. For instance, the position and nature of substituents on the aromatic part of the quinoline ring can modulate lipophilicity and electronic properties, which in turn affect target binding and cell membrane permeability. Studies on related quinoline vasodilators have shown that electron-donating groups at specific positions can enhance activity, while bulky substituents may be detrimental.

The Ether Linkage: The length and flexibility of the ether side chain that connects the quinoline nucleus to the quinuclidine ring are crucial for optimal interaction with the target receptor or enzyme. Variations in the chain length can alter the spatial orientation of the bulky quinuclidine group relative to the quinoline core, thereby affecting binding affinity.

The Quinuclidine Moiety: The basic nitrogen of the quinuclidine ring is believed to be important for forming ionic interactions with the biological target. The stereochemistry and conformational flexibility of this bulky aliphatic ring system also play a role in receptor recognition and binding.

To illustrate these relationships, the following interactive data table summarizes hypothetical SAR data for a series of viquidil analogs, highlighting the impact of structural modifications on cerebral vasodilator potency.

CompoundR1 (Quinoline Position 6)R2 (Quinoline Position 8)Side Chain Length (n)Relative Vasodilator Potency (%)
Viquidil-OCH3H2100
Analog A-OHH280
Analog B-OCH3-Cl265
Analog C-OCH3H3110
Analog D-OCH3H170

This data is illustrative and based on general principles of quinoline SAR.

Identifying Key Pharmacophoric Elements for Antithrombotic Activity

In addition to its vasodilator effects, viquidil has been reported to possess antithrombotic properties. Identifying the key pharmacophoric elements responsible for this activity is a crucial aspect of its SAR studies. Pharmacophore modeling helps in defining the essential spatial arrangement of chemical features necessary for a molecule to interact with the target responsible for its antithrombotic effect, which may involve targets like platelet receptors or enzymes in the coagulation cascade.

For quinoline-based antithrombotic agents, key pharmacophoric features often include:

Aromatic/Hydrophobic Regions: The quinoline ring itself typically serves as a hydrophobic scaffold that can engage in van der Waals and pi-pi stacking interactions with the target protein.

Hydrogen Bond Acceptors/Donors: The methoxy (B1213986) group on the quinoline ring and the ether oxygen can act as hydrogen bond acceptors. The presence and positioning of these groups are often critical for binding.

Positive Ionizable Feature: The basic nitrogen atom in the quinuclidine ring is a key feature that can form a salt bridge or a strong hydrogen bond with an acidic residue in the active site of the target protein.

A hypothetical pharmacophore model for the antithrombotic activity of viquidil analogs would likely include a hydrophobic feature corresponding to the quinoline core, a hydrogen bond acceptor feature for the ether linkage, and a positive ionizable feature centered on the quinuclidine nitrogen. The distances and angles between these features would be critical for activity.

Computational and Synthetic Approaches for Designing Derivatives with Enhanced Selectivity or Efficacy

The rational design of novel viquidil analogs with improved properties leverages both computational and synthetic chemistry techniques. researchgate.net These approaches aim to optimize the molecule's interaction with its biological targets while minimizing off-target effects.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to build mathematical models that correlate the chemical structures of viquidil analogs with their biological activities. researchgate.net These models can then be used to predict the potency of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. researchgate.net

Molecular Docking: This technique is used to predict the binding mode of viquidil analogs within the active site of a target protein. By visualizing these interactions, medicinal chemists can design modifications that enhance binding affinity and selectivity.

Pharmacophore-Based Virtual Screening: Once a pharmacophore model for a desired activity is established, it can be used as a 3D query to screen large databases of chemical compounds to identify novel scaffolds that possess the key features of viquidil.

Synthetic Approaches:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of viquidil analogs by systematically varying the substituents at different positions of the molecule. This enables a more comprehensive exploration of the SAR.

Scaffold Hopping: This strategy involves replacing the quinoline core of viquidil with other heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric elements. This can lead to the discovery of novel chemical classes with improved drug-like properties.

Fragment-Based Drug Design: This method involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. This approach can be used to design novel linkers or replacements for the quinuclidine moiety in viquidil.

Through the iterative application of these computational and synthetic strategies, researchers can rationally design and develop next-generation viquidil analogs with optimized therapeutic profiles for the management of cerebrovascular disorders.

Clinical Translational Insights and Historical Clinical Research Context

Analysis of Early Clinical Trials on Viquidil (B1683566) Hydrochloride as a Cerebral Vasoregulator

Detailed clinical trial data on viquidil hydrochloride as a cerebral vasoregulator in human subjects is not extensively documented in readily available literature. However, preclinical studies provided the foundational evidence for its investigation in this capacity. A notable early study in rabbits demonstrated that this compound could increase cerebral blood flow. Such animal studies were crucial in establishing the compound's potential vasodilatory effects on cerebral vasculature, paving the way for its consideration in clinical applications for cerebrovascular disorders.

The broader context of research into cerebral vasodilators during the same period saw clinical trials on various other compounds, which aimed to improve blood flow in patients with cerebrovascular diseases. nih.gov These trials were part of a larger effort to find effective treatments for conditions believed to be caused by insufficient cerebral circulation. nih.gov

Methodological Approaches in Historical Clinical Investigations

The clinical investigation of drugs like this compound in the mid to late 20th century occurred during a significant evolution in clinical trial methodology. The period saw a progressive shift towards more rigorous and scientifically sound trial designs to minimize bias and produce more reliable evidence.

Historically, clinical studies of cerebral vasodilators were often hampered by methodological challenges. Early research frequently relied on smaller, non-randomized, and unblinded trials. The endpoints used to assess efficacy were sometimes subjective, which could introduce bias into the findings.

However, the importance of controlled trials was becoming increasingly recognized. Key methodological advancements that were being incorporated into clinical research during this era included:

Randomization: Assigning participants to treatment or control groups by chance to reduce selection bias.

Placebo Controls: Using an inert substance as a comparator to the active drug to account for the placebo effect and the natural course of the disease.

Blinding: Concealing the treatment allocation from patients and/or investigators (single-blind or double-blind) to prevent bias in outcome assessment and reporting.

Objective Endpoints: Employing measurable and objective outcomes, such as cerebral blood flow measurements, to provide more robust evidence of a drug's effect.

While specific details of the methodologies used in early this compound trials are scarce, it is reasonable to infer that they would have been influenced by these evolving standards in clinical research for cerebrovascular and other diseases.

Dissolution Testing Methodologies for this compound Pharmaceutical Formulations in Research Context

The dissolution characteristics of a solid oral dosage form are critical for its therapeutic efficacy, as they influence the rate and extent of drug absorption. In the research and development of this compound formulations, specific dissolution testing methodologies have been established to ensure product quality and performance.

A validated dissolution test for this compound capsules has been developed, providing a standardized method for assessing the in vitro release of the active ingredient. yakhak.org This method is crucial for quality control and for ensuring batch-to-batch consistency of the pharmaceutical product. The parameters of this dissolution test are detailed in the table below.

ParameterSpecification
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium Water
Volume of Medium 900 mL
Temperature 37 ± 0.5°C
Paddle Rotation Speed 50 rpm
Analytical Method High-Performance Liquid Chromatography (HPLC)
Acceptance Criterion More than 90% of the labeled amount released within 30 minutes. yakhak.org

The use of High-Performance Liquid Chromatography (HPLC) as the analytical method for quantifying the dissolved this compound ensures specificity, linearity, precision, and accuracy, which are essential for a reliable and validated dissolution test. yakhak.orgnih.govdissolutiontech.comscielo.br This methodology is designed to be adequate for its intended purpose and has been proposed as a potential pharmacopeial standard for assessing the performance of this compound capsules. yakhak.org The development of such a specific and validated dissolution method is a key component of the pharmaceutical research and quality control process for this compound formulations. yakhak.org

Implications for Drug Discovery and Future Research Directions

Repurposing Potential and Derivative Development Based on Established Pharmacological Profiles

The established pharmacological profile of Viquidil (B1683566) hydrochloride as a cerebral vasodilator suggests its potential for repurposing in other neurological and cerebrovascular conditions. wikipedia.orgnih.gov Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a time and cost-effective alternative to traditional drug development. nih.gov Given that vasodilators can influence various pathological processes, there is a compelling case for investigating Viquidil in conditions where cerebral blood flow is compromised.

Further research into the development of derivatives of Viquidil could lead to compounds with enhanced efficacy, selectivity, or improved pharmacokinetic properties. As Viquidil is an isomer of quinidine (B1679956), the extensive research on quinidine and its derivatives for cardiovascular conditions could provide a roadmap for developing novel Viquidil-based compounds. drugbank.comnih.govresearchgate.netnih.govpreprints.orgacs.org By modifying the core structure of Viquidil, it may be possible to optimize its therapeutic effects for specific indications.

Application of Advanced In Silico and High-Throughput Screening Techniques for Viquidil Analogs

Advanced computational and screening methods are pivotal in accelerating the discovery of new therapeutic agents. In silico screening, which involves computer-aided simulations to predict the interaction of molecules with biological targets, can be a powerful tool for identifying promising Viquidil analogs. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This approach allows for the rapid assessment of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and efficacy for further experimental validation. For instance, in silico studies on quinine (B1679958) and quinidine have explored their potential as inhibitors of various enzymes, demonstrating the utility of these methods for related compounds. nih.govnih.govresearchgate.net

High-throughput screening (HTS) offers a complementary experimental approach, enabling the rapid testing of thousands of compounds to identify those with desired biological activity. nih.govnih.govasm.orgarvojournals.orgyoutube.com An HTS campaign for Viquidil analogs could uncover novel vasodilators with unique mechanisms of action or improved therapeutic profiles. The integration of HTS with computational chemistry and artificial intelligence can further refine the drug discovery process, leading to the identification of high-quality lead compounds. youtube.com

Future Avenues for Biomarker Discovery in Pharmacodynamic Response to Viquidil Hydrochloride

The identification of reliable biomarkers is crucial for understanding the pharmacodynamic response to this compound and for personalizing treatment. criver.com A key biomarker for a cerebral vasodilator is cerebral blood flow (CBF) itself, which can be quantitatively measured using neuroimaging techniques. nih.govnih.gov Changes in CBF following administration of this compound can provide direct evidence of its target engagement and physiological effect.

Beyond CBF, exploring other potential biomarkers could offer deeper insights into the downstream effects of Viquidil. For instance, given its antithrombotic activity, markers of platelet aggregation and coagulation could be valuable. medchemexpress.commedchemexpress.com Furthermore, the discovery of blood-based biomarkers related to vascular health and endothelial function could provide a more accessible and cost-effective means of monitoring therapeutic response. uclahealth.org

Exploration of Synergistic Effects in Combination Research Therapies

Combination therapy, the use of multiple drugs to treat a single condition, is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. uspharmacist.com Investigating the synergistic effects of this compound with other therapeutic agents could unlock new treatment paradigms for complex cerebrovascular diseases like ischemic stroke. nih.govmedscape.commedscape.com

Q & A

Q. What validated analytical methods are recommended for quantifying Viquidil hydrochloride in experimental formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phase optimized for polar compounds (e.g., acetonitrile:phosphate buffer, pH 3.0). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions should validate method specificity, as demonstrated in stability-indicating assays for analogous hydrochloride drugs . Calibration curves must cover 50–150% of the target concentration, with recovery rates ≥98% and R² ≥0.998.

Q. How can researchers ensure the stability of this compound under varying storage conditions?

Methodological Answer: Stability testing should follow ICH guidelines Q1A(R2), with accelerated studies at 40°C/75% RH and long-term studies at 25°C/60% RH over 6–12 months. Sample aliquots are analyzed periodically for degradation products via HPLC. Storage must adhere to tight container sealing to prevent hygroscopic degradation, as recommended for structurally similar hydrochlorides . For light-sensitive batches, amber glass vials and nitrogen purging are advised.

Q. What synthesis routes yield high-purity this compound, and how is purity validated?

Methodological Answer: A common route involves nucleophilic substitution of a benzyl halide precursor with a tertiary amine, followed by hydrochloride salt formation in ethanol. Purity is validated via triple-phase characterization:

  • HPLC : ≥99.5% peak area.
  • NMR : Confirmation of proton integration ratios and absence of solvent peaks.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values. Residual solvents (e.g., ethanol) must comply with ICH Q3C limits, verified by gas chromatography .

Advanced Research Questions

Q. How can factorial design resolve contradictions in this compound’s in vitro vs. in vivo dissolution profiles?

Methodological Answer: A 2³ factorial design (factors: disintegrant concentration, compression force, surfactant type) optimizes dissolution kinetics. For example, in vitro release data (e.g., % dissolved at 15/30/60 minutes) are modeled using the Higuchi equation, while in vivo correlations require deconvolution of plasma concentration-time curves. Discrepancies arise from biorelevant media mismatches; simulating gastric pH (1.2) and intestinal pH (6.8) with enzymes (e.g., pepsin) improves predictive accuracy .

Q. What strategies identify and characterize forced degradation products of this compound?

Methodological Answer: Stress testing under 0.1N HCl (hydrolysis), 3% H₂O₂ (oxidation), and 80°C/75% RH (thermal) generates degradants. LC-MS/MS with electrospray ionization (ESI) in positive mode identifies molecular ions, while MS² fragments elucidate structures. For example, oxidative cleavage of tertiary amine groups may produce aldehydes (m/z +16), confirmed via comparison with synthetic reference standards .

Q. How can researchers address conflicting reports on this compound’s receptor selectivity across cell lines?

Methodological Answer: Contradictions often stem from assay variability (e.g., CHO vs. HEK293 cells). Standardize protocols:

  • Use a single cell line stably expressing the target receptor (e.g., hD₂R).
  • Normalize data to housekeeping genes (e.g., GAPDH) and control ligands (e.g., dopamine for D₂R).
  • Replicate experiments ≥3 times with blinded analysis to reduce bias. Discrepancies in IC₅₀ values >10-fold warrant orthogonal assays (e.g., radioligand binding vs. cAMP inhibition) .

Q. What experimental designs optimize this compound’s bioavailability in preclinical models?

Methodological Answer: A Box-Behnken design evaluates three critical factors: particle size (nm), lipid-based formulation ratio (e.g., Labrasol:Captex), and enteric coating thickness. Responses include Cₘₐₓ, Tₘₐₓ, and AUC₀–₂₄. For example, reducing particle size to <200 nm via wet milling increases surface area, but requires stabilization with Poloxamer 407 to prevent aggregation. In vivo studies in Sprague-Dawley rats must include crossover designs to account for inter-subject variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.